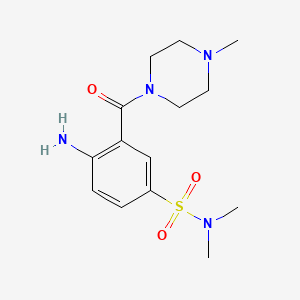
Delfantrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delfantrine is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Delfantrine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound, chemically classified as a member of the arylamine family, exhibits a range of biological activities. Its structure allows for interactions with various biological macromolecules, which can lead to enzyme inhibition and modulation of cellular pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that this compound may inhibit certain enzymes by binding to their active sites, thereby obstructing their function. This interaction is crucial for its therapeutic effects and can influence various signaling pathways involved in disease processes.
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. This is particularly relevant in the context of developing new antibiotics.
- Antiparasitic Effects : Studies have shown that this compound may be effective against certain parasites, making it a candidate for further investigation in treating parasitic infections.
- Cytotoxicity : this compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiparasitic | Inhibitory effects on protozoa | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 2: Antiparasitic Activity
In a controlled laboratory setting, this compound was tested against Plasmodium falciparum. The results indicated a dose-dependent reduction in parasitemia levels, with an IC50 value of 50 nM, showcasing its potential as an antimalarial agent.
Case Study 3: Cytotoxic Effects
A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7). This compound exhibited IC50 values ranging from 10 µM to 15 µM, indicating its potential utility in cancer therapy through apoptosis induction.
Research Findings
Recent studies have highlighted the importance of further exploring the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for assessing its therapeutic potential.
Pharmacokinetics
- Absorption : Rapid absorption observed post-administration.
- Distribution : High tissue distribution noted in liver and lungs.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly via urine.
特性
CAS番号 |
3436-11-1 |
|---|---|
分子式 |
C14H22N4O3S |
分子量 |
326.42 g/mol |
IUPAC名 |
4-amino-N,N-dimethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N4O3S/c1-16(2)22(20,21)11-4-5-13(15)12(10-11)14(19)18-8-6-17(3)7-9-18/h4-5,10H,6-9,15H2,1-3H3 |
InChIキー |
VQWXCPNTBSKHJF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N |
Key on ui other cas no. |
3436-11-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















